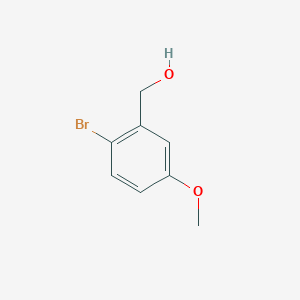

(2-Bromo-5-methoxyphenyl)methanol

Übersicht

Beschreibung

The compound (2-Bromo-5-methoxyphenyl)methanol is a brominated and methoxylated aromatic alcohol. It is structurally related to various compounds discussed in the provided papers, which include brominated phenols, methoxyphenyl ethers, and methanol solvates. These papers provide insights into the synthesis, molecular structure, and chemical reactions of similar compounds, which can be extrapolated to understand the properties and reactivity of (2-Bromo-5-methoxyphenyl)methanol.

Synthesis Analysis

The synthesis of related brominated and methoxylated compounds involves multi-step procedures and the use of different starting materials. For instance, a 7-step synthesis procedure is described for enantiomerically pure diarylethanes starting from a bromo-chlorophenyl compound . Another synthesis approach for vicinal haloethers bearing a malononitrile group indicates that methanol can act as both a solvent and a reactant . These methods could potentially be adapted for the synthesis of (2-Bromo-5-methoxyphenyl)methanol by choosing appropriate starting materials and reaction conditions.

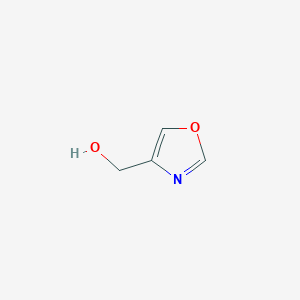

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray crystallography. For example, the crystal structure of a brominated hydroxyphenyl compound was elucidated, providing detailed information about the molecular geometry and intermolecular interactions . Similarly, the crystal structure of a methanol solvate with brominated benzoate anions revealed the presence of hydrogen bonding and halogen interactions . These findings suggest that (2-Bromo-5-methoxyphenyl)methanol may also exhibit specific intermolecular interactions due to the presence of the bromo and methoxy groups.

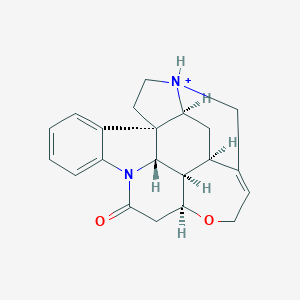

Chemical Reactions Analysis

The reactivity of brominated and methoxylated compounds can vary depending on the substitution pattern and the presence of other functional groups. For instance, a rearrangement reaction to form 9-methoxyphenanthrene was observed when a diazonium salt reacted with methanol . Additionally, the introduction of a methoxyphenyl ether group as a protecting/radical translocating group has been reported, which could be relevant for understanding the radical chemistry of (2-Bromo-5-methoxyphenyl)methanol .

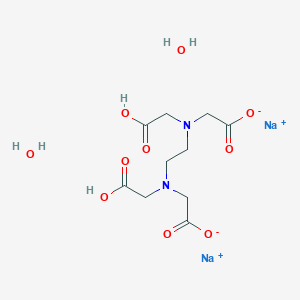

Physical and Chemical Properties Analysis

The physical and chemical properties of (2-Bromo-5-methoxyphenyl)methanol can be inferred from related compounds. For example, the solvate structure and hydrogen bonding patterns of a methanol solvate indicate solubility and potential intermolecular interactions . The presence of bromine atoms in the structure could also affect the compound's density, melting point, and reactivity due to the heavy atom effect. The methoxy group may influence the compound's polarity and ability to engage in hydrogen bonding .

Wissenschaftliche Forschungsanwendungen

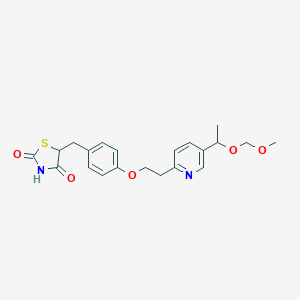

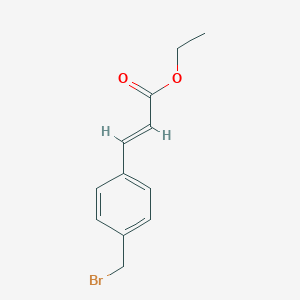

Synthesis of Vicinal Haloethers

- Scientific Field : Organic Chemistry

- Application Summary : This compound is used in the synthesis of two novel vicinal haloethers bearing a malononitrile group, specifically 2-bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-iodo-2-(methoxy(phenyl)methyl)malononitrile .

- Methods of Application : The synthesis involves a concise protocol where methanol not only acts as a solvent but also participates in and dominates the reaction result . The structures of the synthesized compounds were confirmed by 1H, 13C-NMR spectroscopy .

- Results or Outcomes : The final products indicate that these compounds are novel and possess the potential to be building blocks in organic synthesis by easy conversion into amounts of useful functional derivatives via intermolecular or intramolecular nucleophilic substitution of halogens .

Generation of ortho-Brominated para-Substituted Phenols

- Scientific Field : Organic Chemistry

- Application Summary : “(2-Bromo-5-methoxyphenyl)methanol” is used in the selective and efficient generation of ortho-brominated para-substituted phenols .

- Methods of Application : The mono ortho-bromination of phenolic building blocks by NBS has been achieved in short reaction times using ACS-grade methanol as a solvent . The reaction is shown to be tolerant of a range of substituents, including CH3, F, and NHBoc .

- Results or Outcomes : Excellent selectivity for the desired mono ortho-brominated products is achieved in the presence of 10 mol % para-TsOH .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2-bromo-5-methoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO2/c1-11-7-2-3-8(9)6(4-7)5-10/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRDAKNCVXNJCGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40446463 | |

| Record name | (2-Bromo-5-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40446463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Bromo-5-methoxyphenyl)methanol | |

CAS RN |

150192-39-5 | |

| Record name | (2-Bromo-5-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40446463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[11-[3-(Dimethylamino)-2-methylpropyl]benzo[b][1]benzazepin-3-yl] acetate](/img/structure/B123614.png)

![{[(7-Carbamimidoylnaphthalen-2-Yl)methyl][4-({1-[(1e)-Ethanimidoyl]piperidin-4-Yl}oxy)phenyl]sulfamoyl}acetic Acid](/img/structure/B123626.png)